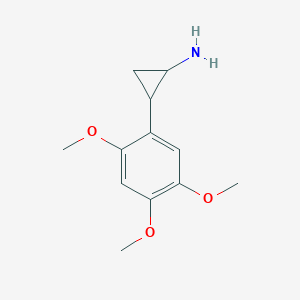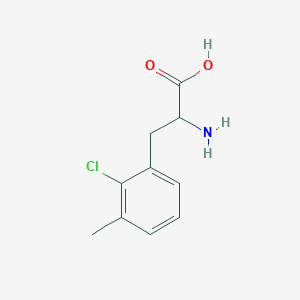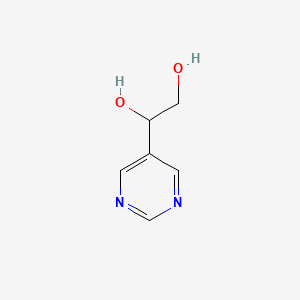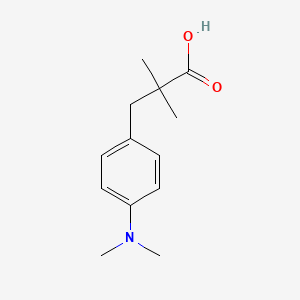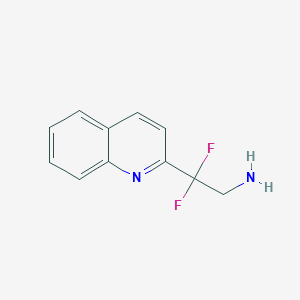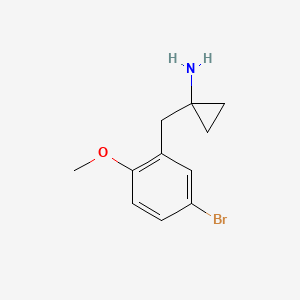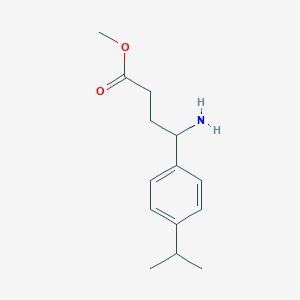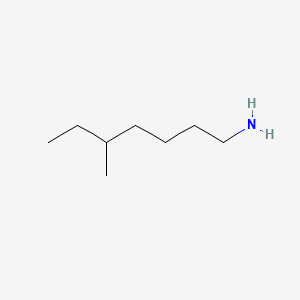
5-Methylheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylheptan-1-amine is an organic compound classified as a primary amine. It consists of a heptane backbone with a methyl group attached to the fifth carbon and an amine group attached to the first carbon. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 5-methylheptan-1-ol. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the reductive amination of 5-methylheptan-1-one. This process involves the reaction of the ketone with ammonia in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylheptan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylhexan-1-amine: Similar structure but with one less carbon atom.
N-Methylheptan-1-amine: Similar structure but with a methyl group attached to the nitrogen atom.
Uniqueness
5-Methylheptan-1-amine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds like 5-Methylhexan-1-amine provides different steric and electronic effects, influencing its behavior in chemical reactions .
Eigenschaften
Molekularformel |
C8H19N |
|---|---|
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
5-methylheptan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-8(2)6-4-5-7-9/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
NBWWCIQUCAHONY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



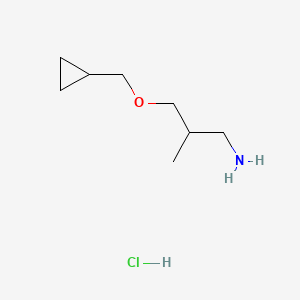
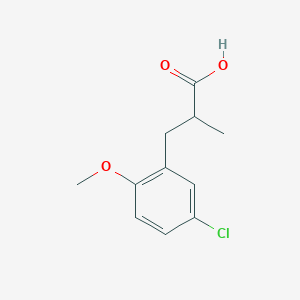
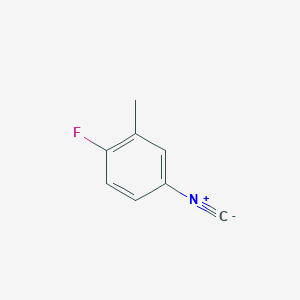
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
